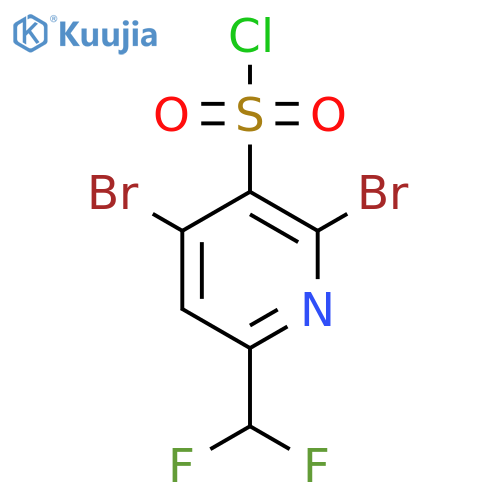

Cas no 1806890-83-4 (2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride)

1806890-83-4 structure

商品名:2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride

CAS番号:1806890-83-4

MF:C6H2Br2ClF2NO2S

メガワット:385.408384799957

CID:4850198

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride

-

- インチ: 1S/C6H2Br2ClF2NO2S/c7-2-1-3(6(10)11)12-5(8)4(2)15(9,13)14/h1,6H

- InChIKey: OSYZEJJIDQQNKY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1S(=O)(=O)Cl)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 55.4

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029073528-500mg |

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |

1806890-83-4 | 97% | 500mg |

$1,630.00 | 2022-03-31 | |

| Alichem | A029073528-250mg |

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |

1806890-83-4 | 97% | 250mg |

$979.20 | 2022-03-31 | |

| Alichem | A029073528-1g |

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride |

1806890-83-4 | 97% | 1g |

$2,980.00 | 2022-03-31 |

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1806890-83-4 (2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量